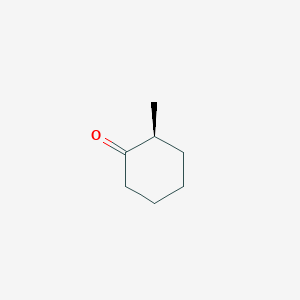

(2S)-2-methylcyclohexan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-methylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSAPCRASZRSKS-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427591 |

Source

|

| Record name | (2S)-2-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22554-27-4 |

Source

|

| Record name | (2S)-2-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Analysis of 2s 2 Methylcyclohexan 1 One

Absolute Configuration and Chirality in Cyclic Systems

The chirality of (2S)-2-methylcyclohexan-1-one originates from the presence of a stereocenter at the C2 position of the cyclohexanone (B45756) ring. This carbon atom is bonded to four distinct substituents: a methyl group (-CH3), a hydrogen atom (-H), the carbonyl carbon (C1), and the C3 methylene (B1212753) group of the ring. This specific spatial arrangement of groups around the C2 carbon results in a molecule that is non-superimposable on its mirror image, a fundamental requirement for chirality.

The designation "(S)" in this compound refers to its absolute configuration, which is determined using the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the four groups attached to the chiral center are ranked based on their atomic number. For the C2 carbon of 2-methylcyclohexan-1-one, the priority order is as follows:

-C1(=O)- : The carbonyl carbon takes precedence due to the double bond to an oxygen atom.

-C3H2- : The C3 methylene group of the ring.

-CH3 : The methyl group.

-H : The hydrogen atom.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) is traced. In the case of the (S)-enantiomer, this sequence follows a counter-clockwise direction. The determination of the absolute configuration is crucial as enantiomers can exhibit different biological activities and chemical properties.

Conformational Analysis and Molecular Dynamics Studies

The six-membered ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of the methyl group at the C2 position introduces two possible chair conformers: one with the methyl group in an axial position and the other with the methyl group in an equatorial position.

Theoretical and Experimental Elucidation of Preferred Conformations

Theoretical calculations and experimental studies, primarily using techniques like nuclear magnetic resonance (NMR) spectroscopy, have been employed to determine the preferred conformation of 2-methylcyclohexanone (B44802). These investigations consistently show that the conformer with the methyl group in the equatorial position is significantly more stable than the axial conformer.

The energy difference between the two conformers can be quantified. For instance, in a chloroform (B151607) solution, the energy difference has been determined to be 1.58 kcal/mol in favor of the equatorial conformer researchgate.net. Ab initio calculations have also been performed, though they sometimes show larger energy differences compared to solution-phase experimental data, which can be attributed to solvent effects researchgate.net.

The preference for the equatorial position is primarily due to the avoidance of steric hindrance. In the axial conformation, the methyl group experiences significant steric repulsion from the axial hydrogen atoms at the C4 and C6 positions, an interaction known as a 1,3-diaxial interaction. This steric strain destabilizes the axial conformer. In contrast, the equatorial conformer places the bulky methyl group away from these axial hydrogens, resulting in a lower energy and more stable structure.

| Conformer | Methyl Group Position | Relative Stability | Key Destabilizing Interaction |

| I | Axial | Less Stable | 1,3-Diaxial Interactions |

| II | Equatorial | More Stable | Minimized Steric Strain |

Influence of Stereochemistry on Ring Flexibility and Stability

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule, including the time scales of conformational changes and the flexibility of the ring system. While specific MD studies on this compound are not extensively reported in readily available literature, general MD simulations on substituted cyclohexanes have demonstrated the reliability of this technique in exploring conformational landscapes and interconversion pathways nih.gov. Such simulations would be invaluable in elucidating the precise influence of the (S)-methyl group on the puckering of the cyclohexanone ring and its vibrational modes.

Determination of Stereochemical Purity and Enantiomeric Excess

The determination of the stereochemical purity, specifically the enantiomeric excess (ee), of this compound is crucial in many applications, particularly in asymmetric synthesis and pharmaceutical research. Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated using the following formula:

ee (%) = [([S] - [R]) / ([S] + [R])] x 100

Where [S] and [R] are the concentrations or amounts of the (S) and (R) enantiomers, respectively. A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.

Chiral Chromatography Methodologies (HPLC, GC, SFC)

Chiral chromatography is the most powerful and widely used technique for separating the enantiomers of 2-methylcyclohexanone and thus determining its enantiomeric excess. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method for enantioseparation. For a derivative of 2-methylcyclohexanone, 2-methylcyclohexanone thiosemicarbazone, successful separation of enantiomers and diastereomers has been achieved using polysaccharide-based CSPs nih.govresearchgate.net. These CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, create a chiral environment that allows for differential interaction with the enantiomers. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for optimizing the separation.

Gas Chromatography (GC): Chiral GC is well-suited for the analysis of volatile compounds like 2-methylcyclohexanone. Derivatized cyclodextrins are commonly used as chiral selectors in the stationary phase for GC columns. These cyclodextrin-based CSPs can separate a wide range of enantiomers through inclusion complexation and other interactions.

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful and "green" alternative to HPLC and GC for enantioselective separations. It utilizes supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent. Polysaccharide-based CSPs are also widely used in SFC and have shown great success in separating a broad range of chiral compounds. The lower viscosity and higher diffusivity of supercritical fluids can lead to faster and more efficient separations compared to HPLC.

The following table summarizes the key aspects of these chiral chromatography techniques for the analysis of 2-methylcyclohexanone enantiomers:

| Chromatographic Technique | Common Chiral Stationary Phases (CSPs) | Typical Mobile Phase Components | Key Advantages |

| HPLC | Polysaccharide-based (Cellulose, Amylose derivatives) | Hexane/Isopropanol | Versatility, wide range of CSPs available |

| GC | Derivatized Cyclodextrins | Inert carrier gas (e.g., Helium, Nitrogen) | High resolution, suitable for volatile compounds |

| SFC | Polysaccharide-based | Supercritical CO2 with polar modifiers (e.g., Methanol, Ethanol) | Fast, efficient, reduced organic solvent consumption |

By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers can be determined, and the enantiomeric excess can be accurately calculated.

Synthetic Methodologies for 2s 2 Methylcyclohexan 1 One and Its Stereoisomers

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds, avoiding the need for chiral resolution. For the synthesis of (2S)-2-methylcyclohexan-1-one, several asymmetric approaches have been developed, broadly categorized into catalytic asymmetric reductions, organocatalytic strategies, and metal-catalyzed transformations.

Catalytic Asymmetric Reductions of Prochiral Precursors

The asymmetric reduction of a prochiral precursor, such as 2-methyl-2-cyclohexen-1-one, is a common strategy to introduce the desired stereochemistry at the C2 position. This approach relies on the use of a chiral catalyst to control the facial selectivity of the hydride or hydrogen addition to the carbon-carbon double bond.

One notable example involves the catalytic hydrogenation of related prochiral substrates. For instance, the hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts has been shown to produce (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess of up to 96%. nih.gov This high level of stereocontrol is attributed to the chiral auxiliary shielding one face of the molecule, directing the hydrogenation to the less sterically hindered face. nih.gov While this example leads to a carboxylic acid derivative, the underlying principle of catalyst- or auxiliary-controlled facial selection is directly applicable to the synthesis of chiral ketones.

Another relevant approach is the asymmetric transfer hydrogenation of α,β-unsaturated ketones. For example, the organocatalytic transfer hydrogenation of 3-methyl-2-cyclohexenone has been demonstrated using a chiral ion-paired catalyst derived from natural L-amino acids. This method highlights the potential for non-metallic systems to effect enantioselective reductions of prochiral cyclic enones.

Organocatalytic Strategies for Enantioselective Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, particularly proline and its derivatives, are frequently employed to activate substrates and control the stereochemical outcome of reactions.

A direct method for the synthesis of (S)-2-methylcyclohexanone involves the enantioselective α-methylation of cyclohexanone (B45756). This has been achieved with high enantiomeric excess using insoluble, cross-linked copolymers with covalently bonded (S)-2-aminoalkoxy groups as chiral auxiliaries. The reaction proceeds through the formation of a chiral imine, which is then methylated. Hydrolysis of the resulting imine yields the desired (S)-2-methylcyclohexanone.

The table below summarizes the results of an enantioselective α-methylation of cyclohexanone using a polymer-supported chiral amine.

| Catalyst | Temperature (°C) | Enantiomeric Excess (ee) of (S)-2-methylcyclohexanone |

| Polymer-supported (S)-2-aminoalkoxy groups | 20 | 94% |

| Analogous soluble 2-aminoalkyl benzyl ether | 20 | 49% |

| Analogous soluble 2-aminoalkyl benzyl ether | -78 | Approaching 94% |

This table illustrates the high efficiency of the polymer-supported catalyst at ambient temperature compared to its soluble counterpart.

Furthermore, chiral lithio-chelated enamines have been utilized for the enantioselective alkylation of cyclohexanone, demonstrating another organocatalytic approach to α-functionalized chiral ketones. acs.org

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysts, in conjunction with chiral ligands, offer a versatile platform for asymmetric C-C bond formation. These methods can provide high levels of enantioselectivity and are applicable to a wide range of substrates.

One such method is the chromium(salen) catalyzed asymmetric alkylation of tributyltin enolates. princeton.edu In this approach, a chiral Cr(salen) complex catalyzes the reaction between the tin enolate of cyclohexanone and an alkyl halide. This methodology has been successfully applied to the synthesis of α-quaternary centers with high enantioselectivity. princeton.edu

Palladium-catalyzed asymmetric alkylation of ketone enolates represents another significant advancement in this area. nih.gov These reactions typically involve the use of a chiral phosphine ligand to induce asymmetry. The scope of these methods has been expanded to include a variety of cyclic ketones and alkylating agents. nih.gov

The following table presents a selection of metal-catalyzed asymmetric alkylations of cyclohexanone derivatives.

| Metal Catalyst | Chiral Ligand | Substrate | Alkylating Agent | Enantiomeric Excess (ee) |

| Cr(salen)Cl | Salen | Tributyltin enolate of cyclohexanone | Methyl iodide | 30% |

| Pd(dba)₂ | Chiral phosphine | Cyclohexanone enolate | Allylic acetate | High |

| Ir-based catalyst | - | Cyclic ketone enolate | Allylic carbonate | High |

This table showcases various metal-catalyzed approaches to the asymmetric alkylation of cyclohexanone, a key step towards synthesizing this compound.

Enolate Chemistry and Regioselective Functionalization

The regioselective functionalization of 2-methylcyclohexanone (B44802) is critically dependent on the controlled formation of its enolate. As an unsymmetrical ketone, 2-methylcyclohexanone can form two different enolates, the kinetic and the thermodynamic enolate, leading to different products upon reaction with an electrophile.

Kinetic vs. Thermodynamic Control in Enolate Formation

The formation of the kinetic or thermodynamic enolate is governed by the reaction conditions, specifically the choice of base, temperature, and solvent.

Kinetic Enolate : The kinetic enolate is formed by the removal of a proton from the less substituted α-carbon (C6). This process is faster due to lower steric hindrance. The formation of the kinetic enolate is favored by strong, bulky, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). These conditions are irreversible, thus trapping the faster-formed product.

Thermodynamic Enolate : The thermodynamic enolate is the more stable enolate, which is formed by the removal of a proton from the more substituted α-carbon (C2). The resulting double bond is more substituted and therefore thermodynamically more stable. The formation of the thermodynamic enolate is favored by weaker bases, such as sodium hydride (NaH) or alkoxides, at higher temperatures (e.g., room temperature). These conditions allow for equilibration, leading to the formation of the more stable thermodynamic product.

The table below outlines the conditions for the selective formation of kinetic and thermodynamic enolates of 2-methylcyclohexanone.

| Enolate Type | Conditions | Resulting Enolate |

| Kinetic | LDA, THF, -78 °C | 2-methylcyclohex-2-en-1-olate |

| Thermodynamic | NaH, THF, 25 °C | 6-methylcyclohex-1-en-1-olate |

This table provides a clear comparison of the reaction conditions required to selectively generate either the kinetic or thermodynamic enolate of 2-methylcyclohexanone.

Regioselectivity in Alpha-Alkylation and Related Reactions of Cyclic Ketones

The regioselectivity of the α-alkylation of 2-methylcyclohexanone is a direct consequence of the regioselective formation of its enolate. By choosing the appropriate conditions to generate either the kinetic or thermodynamic enolate, one can direct the subsequent alkylation to the desired α-position.

Alkylation via the Kinetic Enolate : When the kinetic enolate is generated using LDA at low temperature and then treated with an alkylating agent, such as methyl iodide, the alkylation occurs at the C6 position, yielding 2,6-dimethylcyclohexanone.

Alkylation via the Thermodynamic Enolate : Conversely, if the thermodynamic enolate is formed under equilibrating conditions and then alkylated, the reaction takes place at the C2 position, leading to the formation of 2,2-dimethylcyclohexanone.

The stereochemistry of the alkylation of cyclohexanone enolates is also an important consideration. The incoming electrophile generally approaches the enolate from the axial face to avoid steric interactions with the pseudo-axial hydrogens on the ring, leading to a chair-like transition state.

Stereochemical Control and Diastereoselectivity in Enolate Reactions

The alkylation of enolates derived from 2-methylcyclohexanone is a fundamental carbon-carbon bond-forming reaction that requires precise control to achieve the desired stereochemistry. The regioselectivity of enolate formation, which can be either kinetically or thermodynamically controlled, is a critical first step. acs.orgacs.org

Kinetic vs. Thermodynamic Enolates:

Kinetic Enolate: Forms faster and results from the removal of the less sterically hindered proton at the C6 position. This is typically achieved using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures. study.compharmaxchange.infomasterorganicchemistry.com The resulting enolate is less substituted and generally less stable.

Thermodynamic Enolate: Is the more stable enolate and is formed by deprotonation at the more substituted C2 position. Weaker bases, such as sodium ethoxide, and higher reaction temperatures favor the formation of the thermodynamic enolate through an equilibrium process. study.compharmaxchange.info

The stereochemical outcome of the subsequent alkylation is influenced by the geometry of the enolate and the direction of electrophilic attack. For conformationally rigid cyclohexanone enolates, alkylation tends to occur axially, as this pathway proceeds through a lower energy, chair-like transition state. ubc.ca The diastereoselectivity of these reactions can be influenced by various factors, including the choice of base, solvent, and the presence of additives. For instance, the addition of lithium halides can affect the E/Z selectivity of enolate formation. quimicaorganica.org

Biocatalytic Synthesis and Biotransformations

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral compounds like this compound. Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Enzyme-Catalyzed Reductions of this compound and Related Ketones to Chiral Alcohols

The reduction of 2-methylcyclohexanone and its derivatives using enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs), is a well-established method for producing chiral methylcyclohexanols. These enzymes, often dependent on nicotinamide cofactors like NAD(P)H, can deliver hydrides to the carbonyl group with high stereoselectivity. nih.gov For instance, ene reductases from the Old Yellow Enzyme (OYE) family are capable of asymmetric reductions of α,β-unsaturated ketones, which can be precursors to chiral cyclic ketones and alcohols. nih.govresearchgate.net

The performance of these biocatalytic reductions can be enhanced through various strategies, including the use of co-immobilized enzymes for cofactor regeneration and conducting reactions in micro-aqueous organic solvent systems to improve substrate solubility and product recovery. nih.gov

Biocatalytic Amination and Reductive Amination Strategies

Chiral amines are valuable intermediates in the pharmaceutical industry, and biocatalytic methods for their synthesis are of great interest. ω-Transaminases (ω-TAs) and reductive aminases (RedAms) are key enzymes in this regard. researchgate.netnih.gov

ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate. The amination of 2-methylcyclohexanone using ω-TAs has been shown to produce 2-methylcyclohexylamine with high stereoselectivity. For example, the ω-TAm from Chromobacterium violaceum (CV-TAm) can produce the (1S)-amine with high diastereoselectivity for the cis isomer. researchgate.net

Reductive aminases (RedAms) and imine reductases (IREDs) offer a direct route to amines from ketones via reductive amination. rsc.orgnih.govresearchgate.net These enzymes have been successfully applied to the amination of various cyclic ketones. Engineered IREDs have demonstrated the ability to catalyze the reductive amination of substituted cyclohexanones with good diastereoselectivity. researchgate.net Furthermore, multifunctional enzymes capable of both conjugate reduction and reductive amination have been developed, allowing for the synthesis of complex chiral amines from α,β-unsaturated carbonyls in a single step. whiterose.ac.uk

Enzymatic Resolution Techniques for Enantiomeric Separation

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases are commonly employed for the resolution of chiral alcohols derived from the reduction of racemic 2-methylcyclohexanone. The enantioselectivity of these enzymes is often governed by empirical rules, such as Kazlauskas's rule, which relates the relative size of substituents at the stereocenter to the faster-reacting enantiomer. researchgate.net

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity and Activity

The natural capabilities of enzymes can be further improved through protein engineering techniques like directed evolution and rational design. semanticscholar.orgkocw.or.krfrontiersin.org These approaches allow for the tailoring of enzyme properties, such as enantioselectivity, activity, and stability, for specific applications.

Directed evolution involves creating libraries of mutant enzymes and screening them for desired improvements. This has been successfully applied to enhance the enantioselectivity of various enzymes used in the synthesis of chiral molecules. nih.gov Rational design, on the other hand, utilizes knowledge of the enzyme's structure and mechanism to predict beneficial mutations. frontiersin.org For instance, remodeling the interaction network within an enzyme's active site can significantly alter its enantioselectivity. frontiersin.org

Deracemization Strategies for Enantioenrichment of Cyclic Ketones and Alcohols

Deracemization is a powerful strategy that converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. This can be accomplished through various chemo- and biocatalytic methods.

Photoredox-enabled deracemization of cyclic α-aryl ketones has been reported, utilizing a combination of a visible-light photocatalyst and a chiral co-catalyst. chemrxiv.orgnih.gov This process involves a series of electron and proton transfer steps that deconstruct and then reconstruct the stereocenter with high stereoselectivity. nih.gov

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemic mixture into a single enantiomer in 100% yield. This is achieved by combining a rapid in situ racemization of the starting material with a highly enantioselective reaction that consumes one of the enantiomers.

A notable example of DKR applied to a derivative of 2-methylcyclohexan-1-one is the resolution of 2-methyl-2-nitrocyclohexanol. In this process, a lipase is used for the enantioselective acylation of one enantiomer, while a base is employed to continuously racemize the unreacted enantiomer of the starting material. researchgate.netucc.ie This simultaneous resolution and racemization allow for the high-yield synthesis of a single enantiomer of the product. A sequential DKR sequence, where the lipase-mediated resolution and base-mediated interconversion were performed alternately, resulted in the isolation of trans-2-methyl-2-nitrocyclohexyl acetate with an enantiomeric excess (ee) of over 98%. researchgate.netucc.ie

The success of DKR often hinges on the careful selection of the catalyst for racemization and the resolving agent. For cyclic ketones, transition metal catalysts are frequently employed for racemization. For instance, the dynamic kinetic resolution of 3,5-dialkyl-2-cyclopenten-1-ones has been successfully achieved through asymmetric conjugate reduction. nih.gov This method utilizes a copper chloride (CuCl) catalyst in conjunction with a chiral ligand, such as (S)-p-tol-BINAP, and a stoichiometric amount of a reducing agent like poly(methylhydrosiloxane) (PMHS). The addition of a base, such as sodium t-butoxide (NaOt-Bu), is crucial for facilitating the rapid racemization of the starting material. nih.gov This approach has yielded chiral 2,4-dialkylcyclopentanones in high yields (≥89%) and with excellent stereoselectivity (ee ≥ 91%, dr ≥ 90:10). nih.gov

| DKR Method | Substrate | Catalyst/Enzyme | Racemization Agent | Product | Enantiomeric Excess (ee) | Yield |

| Sequential DKR | 2-methyl-2-nitrocyclohexanol | Lipase | Base | trans-2-Methyl-2-nitrocyclohexyl acetate | >98% | Good |

| Asymmetric Conjugate Reduction | 3,5-dialkyl-2-cyclopenten-1-ones | CuCl/(S)-p-tol-BINAP | NaOt-Bu | 2,4-dialkylcyclopentanones | ≥91% | ≥89% |

Chemo-Enzymatic Deracemization Sequences

Chemo-enzymatic deracemization combines the selectivity of enzymatic reactions with the efficiency of chemical catalysis to convert a racemate into a single enantiomer. This approach is particularly valuable for its ability to operate under mild reaction conditions and often with high enantioselectivity.

A relevant example is the chemoenzymatic reduction of 2-methylcyclohexenone, a precursor to 2-methylcyclohexan-1-one. This process can involve the use of "Old Yellow Enzymes" (OYEs) as catalysts for the stereoselective reduction of the carbon-carbon double bond. researchgate.net The efficiency of this enzymatic reduction can be enhanced by employing elemental metals as sacrificial electron donors, thus providing a cost-effective method for cofactor regeneration. researchgate.net

The general principle of chemo-enzymatic deracemization involves the selective transformation of one enantiomer by an enzyme, followed by a chemical process to convert the remaining enantiomer into the desired one, or a process where chemical racemization is coupled with an enzymatic resolution. For instance, in the synthesis of chiral azidoalcohols, a chemo-enzymatic cascade can be employed. This involves an initial enantioselective epoxidation of an alkene using a chemical catalyst, followed by a regioselective ring-opening of the epoxide with an azide nucleophile, catalyzed by a halohydrin dehalogenase.

In the context of producing chiral building blocks, such as those for the anti-anginal drug ranolazine, chemo-enzymatic methods have been successfully applied. The kinetic resolution of a racemic butanoate derivative was achieved through hydrolysis catalyzed by an immobilized lipase, yielding enantiopure alcohols.

| Chemo-Enzymatic Strategy | Substrate | Chemical Step | Enzymatic Step | Key Outcome |

| Reductive Cascade | 2-methylcyclohexenone | Metal-based cofactor regeneration | Old Yellow Enzyme (OYE) catalyzed reduction | Stereoselective C=C bond reduction |

| Epoxidation/Ring-Opening | Alkenes | Enantioselective epoxidation | Halohydrin dehalogenase catalyzed azidolysis | Synthesis of chiral azidoalcohols |

| Kinetic Resolution | Racemic butanoate | - | Immobilized lipase catalyzed hydrolysis | Production of enantiopure alcohols |

Photochemical Deracemization Approaches

Photochemical deracemization is an emerging and powerful strategy for converting a racemic mixture into a single enantiomer using light as the energy source. This method relies on a chiral photocatalyst or sensitizer that selectively interacts with one enantiomer of the substrate in its excited state.

The underlying principle of photochemical deracemization involves the selective conversion of one enantiomer into an achiral intermediate, which then preferentially converts back to the desired enantiomer under the influence of the chiral catalyst. nih.gov This process effectively enriches the mixture in one enantiomer, with the potential for high enantiomeric excess. A key advantage of this approach is the use of light to overcome thermodynamic barriers, allowing for the conversion of a stable racemic mixture into a single enantiomer. tum.de

A common strategy involves the use of a chiral sensitizer, such as a derivative of thioxanthone. chemeurope.com This chiral sensitizer selectively activates one enantiomer of the racemic mixture, leading to its conversion to the other enantiomer, thereby shifting the equilibrium in favor of the desired product. chemeurope.com This technique has been successfully applied to the deracemization of allenes.

The mechanism of photochemical deracemization can proceed through different pathways, including energy transfer (EnT) and photoredox catalysis. In EnT-based deracemization, the excited chiral catalyst transfers its energy to one of the substrate enantiomers, leading to its racemization through a short-lived achiral intermediate. researchgate.net

| Photochemical Approach | Catalyst/Sensitizer | Mechanism | Substrate Class Example | Achieved Enantiomeric Excess (ee) |

| Chiral Sensitization | Chiral Thioxanthone | Selective conversion of one enantiomer | Allenes | Up to 97% |

| Energy Transfer (EnT) Catalysis | Chiral Phosphoric Acid | Triplet energy transfer | 2,3-Allenoic Acids | - |

| Hydrogen Atom Transfer (HAT) | Chiral Benzophenone | Selective HAT from one enantiomer | Hydantoins | Up to 99% |

Synthesis of Chiral Derivatives and Analogs of this compound

This compound serves as a versatile starting material for the synthesis of a wide array of chiral derivatives and analogs. The inherent chirality of this building block can be transferred and elaborated to create more complex molecular architectures with defined stereochemistry.

One common strategy involves leveraging the reactivity of the ketone functionality. For example, the enolate of this compound can be generated and reacted with various electrophiles to introduce new substituents at the C2 or C6 positions. The stereochemical outcome of these reactions can often be controlled by the judicious choice of reaction conditions and reagents.

Furthermore, this compound can be used as a key intermediate in domino reactions to construct polycyclic systems. For instance, chiral bicyclo[2.2.2]octanone derivatives can be synthesized from cyclohex-2-enone precursors through asymmetric one-pot Michael/Michael reactions. This approach allows for the creation of multiple stereocenters with high diastereoselectivity and enantioselectivity.

The synthesis of complex, fused tricyclic molecules can also be achieved starting from simple cyclic substrates. A palladium-catalyzed allylic substitution of cyclic allylic acetates or carbonates can form chiral enynes, which can then undergo diastereoselective transformations, such as the Pauson-Khand reaction, to yield intricate tricyclic cyclopentenone-based structures. This methodology provides a powerful tool for accessing structurally diverse and stereochemically rich molecules from readily available starting materials.

Another approach involves the transfer of chirality from a chiral auxiliary to a prochiral substrate. For example, the synthesis of enantioenriched lactams has been demonstrated using a chiral macrocycle to control the stereochemistry of an intramolecular cyclization of an interlocked thread molecule.

| Derivative/Analog Class | Synthetic Strategy | Key Reaction | Starting Material Example | Significance |

| Fused Tricyclic Molecules | Sequential Metal-Catalysis | Pd-catalyzed allylic substitution / Pauson-Khand reaction | Cyclic allylic acetates | Access to complex polycyclic systems |

| Bicyclo[2.2.2]octanones | Asymmetric Domino Reaction | One-pot Mukaiyama Michael/Michael reaction | Cyclohex-2-enone derivatives | Construction of multiple stereocenters |

| Enantioenriched Lactams | Chirality Transfer | Base-promoted intramolecular cyclization | Interlocked fumaramide thread | Control of stereochemistry in macrocyclic systems |

Reaction Mechanisms and Intrinsic Reactivity of 2s 2 Methylcyclohexan 1 One

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of (2S)-2-methylcyclohexan-1-one is a cornerstone of its reactivity. The prochiral nature of the carbonyl carbon, influenced by the existing chiral center at the C2 position, leads to the formation of diastereomeric products. The stereochemical outcome of these additions is highly dependent on the nature of the nucleophile, the reaction conditions, and the steric and electronic environment of the ketone.

The presence of the methyl group at the α-position to the carbonyl exerts significant diastereoselective control over nucleophilic additions. This control is explained by stereochemical models such as the Felkin-Anh and Cram's rules, which predict the favored direction of nucleophilic attack based on the steric hindrance of the substituents on the adjacent chiral center. libretexts.orgegyankosh.ac.inchemistnotes.comwikipedia.org The nucleophile preferentially attacks the carbonyl carbon from the less hindered face. youtube.com

For this compound, the chair conformation of the ring places the methyl group in an equatorial position to minimize steric strain. The Felkin-Anh model predicts that the largest group on the alpha-stereocenter will orient itself perpendicular to the carbonyl group to minimize steric interactions. chemistnotes.comox.ac.ukyoutube.com The nucleophile then attacks along the Bürgi-Dunitz trajectory (~107 degrees) from the face opposite the largest substituent. libretexts.orgyoutube.com

In the reduction of 2-methylcyclohexanone (B44802) with sodium borohydride, two diastereomeric products, cis- and trans-2-methylcyclohexanol, are formed. odinity.commnstate.edu Experimental results often show a preference for the formation of the trans isomer, where the hydroxyl group is also equatorial. This outcome is considered the more thermodynamically stable product. odinity.com The stereoselectivity of these reductions can be influenced by the reducing agent and the solvent used. researchgate.netacs.org

Table 1: Diastereoselectivity in the Reduction of 2-Methylcyclohexanone

| Reducing Agent | Solvent | Major Product | Diastereomeric Ratio (trans:cis) |

| Sodium Borohydride (NaBH₄) | Methanol | trans-2-methylcyclohexanol | ~4:1 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | trans-2-methylcyclohexanol | Varies, often less selective than NaBH₄ |

Note: Ratios are approximate and can vary based on specific reaction conditions.

Electrophilic Alpha-Substitutions and Alpha-Functionalization

The α-hydrogens of this compound are acidic and can be removed by a base to form an enolate. pressbooks.pubmsu.edu This enolate is a powerful nucleophile that can react with various electrophiles, leading to α-substitution. wikipedia.orgmnstate.edu A key aspect of this reactivity is the regioselectivity of enolate formation. almerja.com Because the ketone is unsymmetrical, deprotonation can occur at either the C2 (methine) or C6 (methylene) position, leading to two different regioisomeric enolates. stackexchange.com

The formation of these enolates is governed by either kinetic or thermodynamic control. pharmaxchange.infomasterorganicchemistry.comudel.edu

Kinetic Control : Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid removal of the more accessible, less-hindered proton at the C6 position. udel.eduyoutube.com This forms the less substituted, or "kinetic," enolate.

Thermodynamic Control : Using a weaker base (like an alkoxide) at higher temperatures allows for equilibration. udel.eduyoutube.com The equilibrium favors the more stable, more substituted "thermodynamic" enolate, which is formed by deprotonation at the C2 position. stackexchange.compharmaxchange.info

Once formed, these enolates can be trapped with electrophiles, such as alkyl halides, to yield α-alkylated products. acs.orgresearchgate.net The choice of reaction conditions allows for the selective synthesis of either 2,6-disubstituted or 2,2-disubstituted cyclohexanones. durgapurgovtcollege.ac.in

Table 2: Regioselective Enolate Formation of 2-Methylcyclohexanone

| Conditions | Base | Temperature | Predominant Enolate |

| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | 2-methylcyclohex-2-en-1-olate (at C6) |

| Thermodynamic | Sodium Ethoxide (NaOEt) | Room Temperature | 6-methylcyclohex-1-en-1-olate (at C2) |

Carbonyl Transposition and Rearrangement Mechanisms involving Cyclohexanone (B45756) Skeletons

The cyclohexanone skeleton of this compound can undergo various rearrangement reactions, often leading to changes in ring size or functional group position.

One significant rearrangement is the Baeyer-Villiger oxidation , which converts cyclic ketones into lactones (cyclic esters) using peroxyacids. wikipedia.orgmdpi.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.com The regioselectivity of this oxidation is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon migrates preferentially. organic-chemistry.org For 2-methylcyclohexanone, the tertiary carbon (C2) has a higher migratory aptitude than the secondary carbon (C6), leading to the formation of a seven-membered lactone.

Another important rearrangement is the Favorskii rearrangement , which occurs when α-halo ketones are treated with a base. ddugu.ac.inalfa-chemistry.compurechemistry.org This reaction typically results in a ring contraction. wikipedia.org For instance, if (2S)-2-chloro-2-methylcyclohexan-1-one is treated with a base like sodium hydroxide, it can rearrange to form methylcyclopentanecarboxylic acid. The mechanism is thought to proceed through a cyclopropanone intermediate. wikipedia.org

More modern methods for carbonyl transposition allow for the migration of a carbonyl group to an adjacent carbon. nih.govresearchgate.net These multi-step protocols can involve converting the ketone to an alkenyl triflate, followed by a palladium-catalyzed amination and hydrolysis to yield the transposed ketone.

Regioselectivity and Stereoselectivity in Cyclohexanone Ring Reactions

Beyond direct carbonyl additions and α-substitutions, the inherent structure of this compound dictates the regio- and stereoselectivity of a wide array of reactions. quimicaorganica.orgresearchgate.netstudy.com

In enamine chemistry , for example, the reaction of 2-methylcyclohexanone with a secondary amine (like pyrrolidine) preferentially forms the less substituted enamine at the C6 position due to steric hindrance from the C2-methyl group. youtube.com This enamine can then be used in subsequent alkylation or acylation reactions, providing an alternative route to the products of the kinetic enolate.

During dissolving metal reductions , such as the Birch reduction of an α,β-unsaturated derivative of 2-methylcyclohexanone, the reaction proceeds via a specific enolate intermediate, offering another level of regiochemical control. stackexchange.com

The stereochemistry of the ring and the directing effect of the methyl group are also crucial in reactions like catalytic hydrogenation and epoxidation of corresponding enol ethers or silyl enol ethers. The existing stereocenter guides the reagent to one of the two diastereotopic faces of the double bond, resulting in a high degree of stereocontrol.

Advanced Spectroscopic Characterization of 2s 2 Methylcyclohexan 1 One

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules like (2S)-2-methylcyclohexan-1-one. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. harvard.edu This differential absorption is observed only in optically active compounds and provides crucial information about the stereochemical arrangement of atoms. harvard.edu For this compound, the carbonyl group (C=O) acts as a chromophore. The electronic transitions of this chromophore, particularly the n → π* transition, are sensitive to the chiral environment and give rise to a characteristic CD signal, known as a Cotton effect.

The absolute configuration is determined by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum. chemicalbook.com Quantum-chemical calculations, often employing Time-Dependent Density Functional Theory (TDDFT), are used to calculate the CD spectrum for a known configuration (e.g., the 'S' configuration). If the sign and general shape of the experimental Cotton effect match the calculated spectrum, the absolute configuration is confirmed. For ketones like this compound, the Octant Rule can often be used as an empirical guide to predict the sign of the n → π* Cotton effect based on the spatial disposition of substituents relative to the carbonyl group.

Table 1: Representative CD Data for the n → π Transition of a Chiral Cyclohexanone (B45756)*

| Parameter | Value |

|---|---|

| Wavelength (λmax) | ~290 nm |

| Molar Ellipticity ([θ]) | Positive |

| Sign of Cotton Effect | Positive |

| Assigned Configuration | (S) |

Note: This table contains representative data to illustrate the principles of CD spectroscopy for configuration assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational transition region of the electromagnetic spectrum. wikipedia.org VCD offers a significant advantage over electronic CD because it provides a much richer spectrum with numerous, well-resolved bands corresponding to the fundamental vibrational modes of the molecule. bruker.com This wealth of stereochemical information makes VCD an exceptionally powerful tool for determining the absolute configuration of chiral molecules, even those without a UV-Vis chromophore. bruker.comnih.gov

The process for absolute configuration assignment using VCD involves comparing the experimental VCD spectrum with a spectrum calculated for one of the enantiomers. nih.gov These calculations are typically performed using Density Functional Theory (DFT). nih.gov A good correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration. spectrabase.com For this compound, the C-H, C-C, and C=O stretching and bending vibrations would produce a unique VCD fingerprint.

Table 2: Illustrative Comparison of Experimental and Calculated VCD Frequencies and Signs for Key Vibrational Modes of this compound

| Vibrational Mode | Experimental Frequency (cm-1) | Experimental VCD Sign | Calculated (S)-isomer Frequency (cm-1) | Calculated (S)-isomer VCD Sign |

|---|---|---|---|---|

| C=O Stretch | 1715 | + | 1718 | + |

| Asymmetric CH2 Stretch | 2935 | - | 2938 | - |

| Symmetric CH2 Stretch | 2860 | + | 2862 | + |

| CH3 Rock | 1080 | - | 1085 | - |

Note: This table presents hypothetical data to demonstrate the comparison process in VCD analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and three-dimensional structure of organic molecules. While standard ¹H and ¹³C NMR can confirm the basic carbon skeleton and proton environments of 2-methylcyclohexanone (B44802), advanced techniques are required for unambiguous stereochemical assignment.

Advanced NMR Techniques for Precise Stereochemical Assignment

Two-dimensional (2D) NMR experiments are critical for elucidating the complex spin systems and spatial relationships within this compound.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically through two or three bonds. It is used to trace the connectivity of the proton network within the cyclohexanone ring, confirming which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of each proton to its corresponding carbon in the ring and the methyl group. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). nih.gov For this compound, HMBC can be used to confirm the position of the methyl group at C2 by observing a correlation from the methyl protons to the carbonyl carbon (C1) and to C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) arises from the through-space interaction of protons that are in close proximity. thermofisher.com A 2D NOESY experiment maps these spatial relationships. For this compound, the preferred conformation of the methyl group (axial vs. equatorial) can be determined by observing NOE correlations between the methyl protons and specific protons on the cyclohexane ring. For instance, an equatorial methyl group would show strong NOEs to the adjacent axial and equatorial protons, while an axial methyl group would show strong NOEs to the syn-axial protons at C4 and C6.

Table 3: Expected Key NOESY Correlations for the Equatorial Conformer of this compound

| Proton 1 (Methyl at C2) | Proton 2 (Ring Protons) | Expected NOE Intensity |

|---|---|---|

| H3C- | H-2 (axial) | Strong |

| H3C- | H-3 (axial) | Medium |

| H3C- | H-3 (equatorial) | Medium |

Note: This table illustrates expected correlations for conformational analysis.

Computational Prediction of NMR Chemical Shifts

The computational prediction of NMR chemical shifts using quantum mechanical methods has become a powerful tool for structure verification and stereochemical assignment. nih.gov Density Functional Theory (DFT) is a widely used method for these calculations. researchgate.net The process involves first performing a conformational search to identify the low-energy conformers of the molecule. The NMR shielding tensors for each conformer are then calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk

A Boltzmann-averaged chemical shift is then calculated based on the relative energies of the conformers. By comparing the calculated ¹H and ¹³C chemical shifts with the experimental values, one can confirm the structural assignment and gain confidence in the assigned stereochemistry. researchgate.net This approach can be particularly useful for distinguishing between diastereomers or for assigning signals in spectrally crowded regions. ruc.dk Recent advances in machine learning have also led to the development of models that can predict chemical shifts with high accuracy and speed. researchgate.net

Table 4: Illustrative Comparison of Experimental and DFT-Calculated ¹³C Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G*) | Deviation (ppm) |

|---|---|---|---|

| C1 (C=O) | 211.5 | 210.8 | -0.7 |

| C2 (CH) | 45.8 | 45.2 | -0.6 |

| C3 (CH2) | 35.4 | 35.1 | -0.3 |

| C4 (CH2) | 27.9 | 27.5 | -0.4 |

| C5 (CH2) | 25.1 | 24.9 | -0.2 |

| C6 (CH2) | 41.7 | 41.1 | -0.6 |

| C7 (CH3) | 14.9 | 14.5 | -0.4 |

Note: This table presents hypothetical data to demonstrate the utility of computational NMR prediction.

X-ray Crystallography of this compound Derivatives

Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net However, this technique requires a well-ordered single crystal, which can be difficult to obtain for compounds that are liquids or oils at room temperature, such as 2-methylcyclohexanone.

To overcome this limitation, a common strategy is to prepare a solid derivative of the target molecule. For this compound, this could be achieved by reacting the ketone with a suitable chiral or achiral derivatizing agent to form a crystalline product, such as a hydrazone, semicarbazone, or oxime. The crystal structure of this derivative can then be determined by X-ray diffraction.

The resulting electron density map provides the precise coordinates of each atom in the crystal lattice, confirming the connectivity and the relative stereochemistry of all chiral centers. The determination of the absolute configuration is more challenging for light-atom molecules but can often be achieved through the analysis of anomalous dispersion effects, especially when using copper radiation. rsc.org The Flack parameter is a critical value refined during the structure solution that indicates whether the correct enantiomer has been modeled. libretexts.org A value close to zero for the correct structural model confirms the absolute configuration with high confidence. libretexts.org

Computational Chemistry Studies of 2s 2 Methylcyclohexan 1 One

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived scienceopen.com.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying organic molecules. mdpi.com It offers a favorable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density rather than a complex wave function. mdpi.comdntb.gov.ua For (2S)-2-methylcyclohexan-1-one, DFT is applied to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

DFT calculations are also used to determine various molecular properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to confirm the structure. researchgate.net Furthermore, DFT provides access to electronic properties that are crucial for understanding reactivity. Studies on similar cyclohexanone (B45756) derivatives demonstrate the utility of DFT in accurately describing the geometric parameters and electronic distribution within the molecule. mdpi.com

Below is a table of computed molecular properties for this compound, which are typically derived from or consistent with DFT calculations.

| Property | Value | Source |

| Molecular Formula | C7H12O | nih.gov |

| Molecular Weight | 112.17 g/mol | nih.gov |

| Exact Mass | 112.088815002 Da | nih.gov |

| XLogP3-AA | 1.5 | nih.gov |

| Polar Surface Area | 17.1 Ų | nih.gov |

This table is interactive. Click on the headers to sort.

Beyond DFT, other quantum mechanical methods are employed to study electronic structure. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous way to calculate the electronic structure, though they are often computationally expensive for all but small systems. researchgate.netnih.gov

Semi-empirical methods, in contrast, are based on the same fundamental framework as Hartree-Fock but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods such as AM1, PM3, and those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation are significantly faster than ab initio or DFT methods. wikipedia.orgscribd.com This speed allows for the study of larger molecular systems or for performing preliminary, high-throughput computational screening. researchgate.net However, their accuracy is dependent on the molecule being studied being similar to the molecules used in the parameterization dataset. wikipedia.org For this compound, these methods can provide a rapid assessment of its electronic properties and geometry before more computationally intensive methods are applied.

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. nih.gov Quantum chemical calculations provide key insights by determining the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Conceptual DFT provides a framework to quantify reactivity through various indices. nih.gov These descriptors, such as electronic chemical potential, electrophilicity (ω), and nucleophilicity (N), are calculated from the electronic structure and offer a semi-quantitative prediction of a molecule's reactivity. nih.govresearchgate.net For this compound, these indices can predict the most likely sites for nucleophilic attack (the carbonyl carbon) and electrophilic attack (the alpha-carbon following deprotonation).

The following table presents illustrative reactivity indices that can be calculated for this compound, demonstrating the type of data generated in such a study.

| Calculated Parameter | Illustrative Value | Significance |

| E(HOMO) | -6.5 eV | Electron-donating ability |

| E(LUMO) | +1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |

| Electrophilicity Index (ω) | 1.5 eV | Global electrophilic nature |

| Nucleophilicity Index (N) | 2.0 eV | Global nucleophilic nature |

This table is interactive and contains representative values for illustrative purposes.

Quantum chemical calculations are invaluable for mapping out the entire energy landscape of a chemical reaction. rsc.org This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). readthedocs.io A transition state is an energy maximum along a reaction coordinate and represents the energetic barrier that must be overcome for a reaction to occur. readthedocs.iolibretexts.org

For this compound, computational methods can elucidate the mechanisms of reactions such as enolate formation, aldol condensation, or nucleophilic addition. study.comstudy.com By calculating the geometry of the transition state, researchers can understand the precise atomic motions involved in bond-breaking and bond-forming steps. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. scholarsresearchlibrary.com Computational studies on the elimination reactions of other ketones, for example, have successfully characterized six-membered cyclic transition states and calculated kinetic parameters that align with experimental results. scholarsresearchlibrary.comresearchgate.net Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Nudged Elastic Band (NEB) are often used to locate transition state geometries. fossee.ingithub.io

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Ketone + Nucleophile) | 0.0 | Starting materials |

| Transition State (TS) | +15.2 | Highest energy point on reaction path |

| Product (Adduct) | -5.8 | Final product of the addition |

This table is interactive and illustrates a hypothetical energy profile for a nucleophilic addition reaction.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations excel at describing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. tau.ac.ilmpg.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time. fz-juelich.deyoutube.com This provides a "computational microscope" to view the dynamic processes that govern chemical and biological systems. mpg.de

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. MD simulations are particularly well-suited to investigate these solvent effects because they can explicitly model the interactions between the solute—in this case, this compound—and a large number of surrounding solvent molecules. uq.edu.au

By simulating the molecule within a "box" of solvent, MD can reveal how solvent molecules arrange themselves around the solute (the solvation shell) and how this arrangement influences the solute's conformational preferences. For a chiral molecule, the solvent can affect the stability of different conformers, which in turn can influence its reactivity. nih.govresearchgate.net MD simulations can track the trajectory of a reaction over time, providing insights into how the dynamic interactions with the solvent either stabilize or destabilize the transition state, thereby altering the reaction's energy barrier. nih.govmdpi.com This explicit treatment of the solvent is a major advantage of MD for modeling chemical processes in a realistic environment. mdpi.com

Exploration of Conformational Space and Free Energy Landscapes

The biological activity and chemical reactivity of cyclic molecules like this compound are intrinsically linked to their three-dimensional shape. Computational methods are essential for exploring the vast conformational space available to the molecule and understanding the relative energies of different spatial arrangements.

The six-membered ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of the methyl group at the C2 position leads to two principal chair conformers: one with the methyl group in an axial position and one with it in an equatorial position. Computational studies, such as those employing molecular mechanics or density functional theory (DFT), consistently show that the equatorial conformer is significantly more stable. sapub.org This preference is attributed to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, which occur when the axial methyl group interacts unfavorably with the axial hydrogens on carbons C4 and C6. sapub.org

Conformational searches are performed using algorithms like Monte Carlo Multiple Minimum (MCMM) to systematically explore the potential energy surface and identify all stable low-energy conformers. diva-portal.orgnih.gov

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Equatorial-Methyl Chair | 0.00 | Global energy minimum; methyl group is positioned away from the ring. |

| Axial-Methyl Chair | ~1.7 - 1.9 | Higher energy due to steric 1,3-diaxial interactions. |

The complete energetic profile of conformational changes is visualized through a free energy landscape. diva-portal.org This landscape maps the free energy of the molecule as a function of specific geometric parameters, or collective variables, that describe the ring's puckering. researchgate.net The landscape for this compound would feature deep energy wells corresponding to the stable chair conformations (with the equatorial conformer's well being the deepest). These wells are connected by pathways that pass through higher-energy transition states, such as the twist-boat conformations, which represent the energy barriers for ring inversion. researchgate.net The free energy landscape is typically generated from extensive molecular dynamics (MD) simulations, and the energy values are calculated by Boltzmann inversion of the population density in different regions of the conformational space. readthedocs.io

Computational Studies of Enzyme-Substrate Interactions (e.g., in Biocatalysis)

This compound is a prochiral ketone, making it an interesting substrate for stereoselective enzymatic reactions, such as reduction by ketoreductases (KREDs) or oxidation by Baeyer-Villiger monooxygenases (BVMOs). Computational modeling is crucial for understanding how an enzyme achieves its selectivity and efficiency by precisely positioning the substrate within its active site.

The study of these interactions typically begins with molecular docking . This technique predicts the preferred binding orientation of the substrate within the enzyme's catalytic pocket. The resulting poses are scored based on factors like intermolecular forces, providing an initial model of the enzyme-substrate (ES) complex.

Following docking, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of the ES complex over time. semanticscholar.org These simulations, which can span from nanoseconds to microseconds, provide detailed information about the stability of the substrate's binding pose and the specific interactions that hold it in place. Key interactions often include hydrogen bonds between the substrate's carbonyl oxygen and amino acid residues like Tyrosine or Serine, as well as hydrophobic interactions between the cyclohexane ring and nonpolar residues such as Leucine, Isoleucine, and Phenylalanine. These simulations can reveal how mutations in the active site might alter substrate binding and, consequently, the enzyme's activity or selectivity. semanticscholar.orgrug.nl

| Enzyme Residue | Substrate Atom/Group | Interaction Type | Average Distance (Å) |

|---|---|---|---|

| Tyr154 (OH) | Carbonyl Oxygen | Hydrogen Bond | 2.8 |

| Ser112 (OH) | Carbonyl Oxygen | Hydrogen Bond | 3.1 |

| NADPH Cofactor | Carbonyl Carbon | Hydride Transfer | 3.5 |

| Leu158 | Methyl Group | Hydrophobic | 3.9 |

| Trp205 | Cyclohexane Ring | Hydrophobic (CH-π) | 4.2 |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To study the chemical reaction itself—the breaking and forming of bonds during the enzymatic conversion of this compound—a higher level of theory is required than that provided by classical molecular mechanics. Hybrid QM/MM methods are perfectly suited for this challenge. mpg.defrontiersin.org

In a QM/MM simulation, the system is partitioned into two regions. mpg.de The QM (Quantum Mechanics) region, which is treated with a high-accuracy quantum chemical method (like DFT), comprises the atoms directly involved in the chemical transformation. For the enzymatic reduction of this compound, this would include the substrate itself, the nicotinamide ring of the NADPH cofactor, and the side chains of key catalytic residues (e.g., the catalytic triad of Tyr, Ser, Lys). The remainder of the system, including the rest of the protein, solvent water molecules, and counterions, is treated with a computationally less expensive MM (Molecular Mechanics) force field. frontiersin.org

This dual-level approach allows for the accurate modeling of changes in electronic structure during the reaction while still accounting for the influence of the entire protein environment. rsc.org QM/MM calculations are used to map the reaction pathway, identify the structure of the transition state, and calculate the activation energy barrier. This provides fundamental insights into the catalytic mechanism and the factors responsible for the enzyme's rate enhancement and stereoselectivity. rsc.org

| Region | Components | Computational Method | Purpose |

|---|---|---|---|

| QM Region | This compound, Nicotinamide ring of NADPH, Side chain of Tyr154, Side chain of Ser112 | Density Functional Theory (DFT), e.g., B3LYP/6-31G* | Accurately model bond breaking/formation, charge redistribution, and transition state. |

| MM Region | Rest of the protein, Remainder of the NADPH cofactor, All solvent water molecules, Ions | Classical Force Field, e.g., AMBER, CHARMM | Provide the steric and electrostatic influence of the enzyme and solvent environment on the reaction. |

Applications of 2s 2 Methylcyclohexan 1 One in Academic Chemical Synthesis

Chiral Building Block in the Synthesis of Complex Organic Molecules

The enantiomerically pure nature of (2S)-2-methylcyclohexan-1-one makes it an excellent starting point for the synthesis of intricate organic molecules, a strategy often referred to as chiral pool synthesis. wikipedia.org This approach leverages the existing stereocenter of the natural product to introduce chirality into the target molecule, often preserving it throughout the reaction sequence. wikipedia.org The use of such chiral building blocks significantly enhances the efficiency of total synthesis. wikipedia.org

A prominent example of its application is in the preparation of derivatives such as (S)-2-allyl-2-methylcyclohexanone. This derivative is synthesized from this compound and serves as a key intermediate in the synthesis of a variety of complex molecules. For instance, (S)-2-allyl-2-methylcyclohexanone can be elaborated into various [6.5]- and [6.6]-fused bicyclic systems, which are common structural motifs in many biologically active compounds. nih.gov

The synthesis of these complex structures often involves the precise and controlled introduction of new stereocenters. The stereochemistry of this compound provides a framework that directs the stereochemical outcome of subsequent reactions, making it an invaluable tool for synthetic chemists.

Role in Diastereoselective and Enantioselective Transformations

This compound and its precursors are frequently employed in diastereoselective and enantioselective reactions, which are crucial for the synthesis of single-enantiomer drugs and other biologically active molecules. researchgate.net

One of the fundamental transformations is the enantioselective α-methylation of cyclohexanone (B45756) to produce (S)-2-methylcyclohexanone. Research has shown that using insoluble cross-linked copolymers with covalently bonded (S)-2-aminoalkoxy groups as chiral auxiliaries can lead to the formation of (S)-2-methylcyclohexanone with an enantiomeric excess (ee) of 94% when the methylation is performed at 20 °C. researchgate.net

Furthermore, the alkylation of enolates derived from cyclohexanones is a key strategy for forming new carbon-carbon bonds. The stereochemical outcome of these alkylations can be controlled to produce specific diastereomers. ubc.ca The alkylation of conformationally rigid cyclohexanone enolates tends to proceed through an axial attack of the electrophile, leading to the formation of a chair conformer in the transition state. ubc.ca

A significant application of these principles is the enantioselective decarboxylative allylation to form α-quaternary ketones. For example, (S)-2-allyl-2-methylcyclohexanone can be prepared with a high degree of enantioselectivity. The initial product can be obtained with an 86% ee, which can be further enriched to 98% ee through a purification process involving the formation and subsequent hydrolysis of a semicarbazone derivative. nih.govorgsyn.org

Table 1: Enantioselective Synthesis of (S)-2-allyl-2-methylcyclohexanone nih.govorgsyn.org

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Initial Distillation | (S)-2-allyl-2-methylcyclohexanone | 76% | 86% |

| After Semicarbazone Formation and Hydrolysis | (S)-2-allyl-2-methylcyclohexanone | >99% | 98% |

This high level of stereocontrol is critical for the synthesis of complex target molecules where the precise three-dimensional arrangement of atoms is essential for their biological activity.

Precursor in Natural Product Synthesis Research

The utility of this compound as a chiral precursor is prominently demonstrated in the total synthesis of various natural products. Its derivative, (S)-2-allyl-2-methylcyclohexanone, has been instrumental as a key intermediate in the synthesis of several biologically active marine natural products. nih.gov

These include:

(+)-Dichroanone

(+)-Elatol nih.gov

(+)-Laurencenone B

(−)-Cyanthiwigin F nih.gov

The total synthesis of (−)-cyanthiwigin F, a diterpenoid with cytotoxic activity against human tumor cells, highlights the importance of this chiral building block. organic-chemistry.orgrepec.org A key step in the synthesis involves a double catalytic enantioselective alkylation to construct the two quaternary stereocenters of the molecule's central six-membered ring. repec.orgresearchgate.net This strategic approach, starting from a molecule that contains the core cyclohexanone structure, allows for the efficient and stereocontrolled construction of the complex tricyclic framework of cyanthiwigin F. caltech.edu The synthesis of elatol, a halogenated chamigrane sesquiterpene, also utilizes a strategy based on enantioselective decarboxylative allylation to generate the all-carbon quaternary stereocenter. scispace.com

Table 2: Natural Products Synthesized Using a Derivative of this compound nih.gov

| Natural Product | Class |

| (+)-Dichroanone | Sesquiterpenoid |

| (+)-Elatol | Sesquiterpenoid |

| (+)-Laurencenone B | Sesquiterpenoid |

| (−)-Cyanthiwigin F | Diterpenoid |

The successful synthesis of these complex natural products underscores the strategic importance of this compound in providing a chiral scaffold upon which the intricate details of the target molecules can be assembled.

Future Research Directions and Sustainable Chemistry in 2s 2 Methylcyclohexan 1 One Chemistry

Development of Novel and Highly Selective Asymmetric Catalytic Systems

The asymmetric synthesis of (2S)-2-methylcyclohexan-1-one remains a significant area of research, with a continuous demand for more effective and selective catalytic systems. While traditional methods have been established, future efforts are directed towards the design and application of novel catalysts that offer higher enantioselectivity, broader substrate scope, and milder reaction conditions.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. princeton.edu Future research will likely focus on the development of new chiral organocatalysts, such as novel amine-squaramide catalysts, for the stereoselective synthesis of functionalized cyclohexanes. nih.gov These catalysts can facilitate complex cascade reactions, enabling the construction of multiple stereocenters in a single pot with high diastereoselectivity and enantioselectivity. nih.gov The exploration of bifunctional catalysts, which possess both a Lewis acid and a Lewis base moiety, is another promising avenue. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and selectivity.

In the realm of metal-based catalysis, the development of catalysts based on earth-abundant and non-toxic metals is a key sustainability goal. While noble metals like rhodium and ruthenium have shown high efficacy in asymmetric hydrogenations, nih.gov future work will explore the potential of iron, copper, and other first-row transition metals. The design of novel chiral ligands that can effectively control the stereochemical outcome of reactions catalyzed by these metals is a critical aspect of this research.

Furthermore, the concept of absolute asymmetric synthesis, where a chiral product is formed from achiral precursors without any external chiral influence, represents a fundamental challenge and an exciting future direction. thieme-connect.de While still in its nascent stages, understanding the principles of spontaneous mirror symmetry breaking could revolutionize the synthesis of enantiopure compounds like this compound. thieme-connect.de

A summary of emerging catalytic approaches is presented in the table below:

| Catalytic Approach | Key Features | Potential Advantages |

| Novel Organocatalysts | Metal-free, often bifunctional | Lower toxicity, milder reaction conditions, unique reactivity |

| Earth-Abundant Metal Catalysts | Utilizes iron, copper, etc. | Increased sustainability, lower cost |

| Absolute Asymmetric Synthesis | Spontaneous symmetry breaking | Ultimate efficiency in generating chirality |

Advancements in Biocatalytic Processes and Rational Enzyme Engineering for this compound Transformations

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. Enzymes, operating under mild conditions in aqueous media, can catalyze transformations with exceptional enantio- and regioselectivity. Future research in this area will focus on the discovery of novel enzymes and the engineering of existing ones to enhance their catalytic properties for the synthesis and transformation of this compound.

The use of ketoreductases (KREDs) for the enantioselective reduction of prochiral ketones is a well-established strategy. nih.gov Future work will involve screening for novel KREDs with improved activity and stability, as well as engineering existing enzymes to accept a broader range of substrates. nih.gov For instance, the deracemization of racemic alcohols can be achieved by combining a photooxidation step with a biocatalytic reduction, offering a cascade reaction pathway to enantiopure products. rsc.org

Amine transaminases (ATAs) are another class of enzymes with significant potential, particularly for the stereoselective amination of ketones to produce chiral amines. rsc.orgresearchgate.net Protein engineering, combining rational design and directed evolution, can be employed to tailor the substrate scope and stereoselectivity of ATAs. rsc.orgresearchgate.net This approach has been successfully used to synthesize sterically demanding chiral amines, and similar strategies could be applied to develop biocatalysts for the amination of 2-methylcyclohexanone (B44802) derivatives. rsc.orgresearchgate.net

Rational enzyme engineering, guided by an understanding of enzyme structure and mechanism, is a powerful tool for improving biocatalyst performance. tudelft.nl By identifying key amino acid residues in the active site, researchers can introduce specific mutations to enhance activity, alter substrate specificity, or even invert enantioselectivity. illinois.edu This targeted approach can lead to the development of highly efficient and selective biocatalysts for the synthesis of this compound and its derivatives.

The following table summarizes key advancements in biocatalysis for chiral ketone synthesis:

| Biocatalytic Approach | Enzyme Class | Key Advancements |

| Asymmetric Reduction | Ketoreductases (KREDs) | Discovery of novel enzymes, protein engineering for improved stability and substrate scope. |

| Stereoselective Amination | Amine Transaminases (ATAs) | Engineering for broader substrate acceptance and higher stereoselectivity. |

| Deracemization | Combination of oxidases and reductases | Development of cascade reactions for the conversion of racemates to single enantiomers. |

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding